molecular formula C13H8ClN3O B5861746 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole

1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5861746
M. Wt: 257.67 g/mol
InChI Key: YFGVKPQRAANIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound related to the family of benzotriazoles, known for various chemical and physical properties, making them interesting for different scientific applications. Benzotriazoles are known to be involved in various chemical reactions, serving as reagents or intermediates in organic synthesis.

Synthesis Analysis The synthesis of benzotriazole derivatives, including compounds similar to 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, can involve intramolecular cyclization reactions, often facilitated by catalysts like copper(I) or in the presence of different reagents like sodium hypochlorite for chloro derivatives (Rees & Storr, 1968). The reactions can vary based on substituents and reaction conditions.

Molecular Structure Analysis The molecular structure of benzotriazole derivatives has been the subject of study, revealing variations in bond angles and molecular conformations based on different substituents attached to the benzotriazole core (Peeters et al., 1993). The presence of chlorine affects the electronic distribution and overall geometry of the molecule.

Chemical Reactions and Properties 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole participates in various chemical reactions. It can act as an oxidant, transforming alcohols to carbonyl compounds and facilitating other substitution and oxidation reactions under mild conditions (Rees & Storr, 1968). The chlorine atom plays a significant role due to its positive-halogen character.

Physical Properties Analysis The physical properties of benzotriazole derivatives can vary significantly with changes in molecular structure. While specific data for 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole may not be readily available, general characteristics such as crystallinity, melting points, and solubility are influenced by substituents and molecular conformation.

Chemical Properties Analysis The chemical properties, such as reactivity and stability, of benzotriazole derivatives including 1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole, are influenced by the presence of functional groups and the electronic nature of the molecule. These compounds can engage in a variety of chemical reactions, including deprotonation, metallation, and nucleophilic substitutions, reflecting their utility in organic synthesis and application in various chemical contexts (Nagaradja et al., 2014).

Safety and Hazards

As with any chemical compound, “1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole” should be handled with care. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The field of benzotriazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly. Future research may explore new ways to synthesize “1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole” or discover new applications for this compound .

properties

IUPAC Name

benzotriazol-1-yl-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGVKPQRAANIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.